molecular formula C14H18F3NO6 B4207478 Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol

Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol

Cat. No.: B4207478
M. Wt: 353.29 g/mol
InChI Key: DQHSSKFQHJRGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, potentially leading to increased biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2.C2H2O4/c1-9(17)8-16-5-6-18-11-4-2-3-10(7-11)12(13,14)15;3-1(4)2(5)6/h2-4,7,9,16-17H,5-6,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHSSKFQHJRGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCOC1=CC=CC(=C1)C(F)(F)F)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol
Reactant of Route 3
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol
Reactant of Route 4
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol
Reactant of Route 5
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol
Reactant of Route 6
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethylamino]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.